molecular formula C6H10ClNO2S B2513226 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride CAS No. 1312139-66-4

7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride

Cat. No.: B2513226
CAS No.: 1312139-66-4
M. Wt: 195.66
InChI Key: IAQIYXOJCYGIMC-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . This compound is known for its unique bicyclic structure, which includes a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride typically involves a multi-step process. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction to form an intermediate isocyanate. This intermediate is then subjected to stereoselective bromination, leading to the formation of benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. The final step involves NaH-mediated intramolecular cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation of the bicyclic structure can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The sulfonyl chloride group is highly reactive, making it an effective electrophile in various chemical reactions. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

    Epibatidine: A potent analgesic with a similar bicyclic structure but different functional groups.

    Nicotine: Shares the bicyclic structure but has different pharmacological properties.

    Quinuclidine: Another bicyclic compound with applications in medicinal chemistry.

Uniqueness: 7-Azabicyclo[22Its rigid bicyclic structure also differentiates it from other similar compounds, providing specific advantages in terms of stability and reactivity .

Biological Activity

7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride, a bicyclic compound, has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its reactivity and biological interactions. The sulfonyl chloride functional group enhances its electrophilic character, making it a useful intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Its sulfonyl chloride moiety can form covalent bonds with nucleophilic side chains in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, modulating signaling pathways involved in various physiological processes.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication mechanisms.

Antiviral Efficacy

Recent research has explored the potential antiviral effects of compounds related to this compound. A study on sulfamoyl-based compounds demonstrated significant antiviral activity against Hepatitis B virus (HBV), with effective concentrations (EC50) below 1 µM for some derivatives . This suggests that modifications of the bicyclic structure could enhance antiviral properties.

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A0.0630500
Compound B0.0825312.5
Compound C0.06321333.33

Case Studies

  • Study on Hepatitis B Virus Replication : In vitro experiments using HepG2 cell lines showed that certain derivatives of the azabicyclo compound significantly reduced HBV replication, indicating potential as therapeutic agents .
  • Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated alongside their antiviral efficacy, revealing acceptable safety profiles with CC50 values significantly higher than their EC50 values, thus supporting their therapeutic potential .

Research Findings

Several studies have documented the synthesis and evaluation of biological activity for compounds derived from or related to this compound:

  • Synthesis Techniques : Efficient synthetic routes have been developed to produce this compound and its derivatives, enhancing accessibility for biological testing .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the bicyclic structure can lead to enhanced biological activity, particularly in antiviral contexts .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-5-1-2-6(8)4-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQIYXOJCYGIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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